molecular formula C9H4F3NO2S B3082619 3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one CAS No. 113123-08-3

3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one

Cat. No.: B3082619
CAS No.: 113123-08-3
M. Wt: 247.2 g/mol
InChI Key: RTACILGCSSMOSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[43002,4]nona-1(6),8-dien-5-one is a complex organic compound characterized by its unique tricyclic structure and the presence of trifluoroacetyl and thia-aza groups

Mechanism of Action

Target of Action

The primary target of this compound is the elastase enzyme . This enzyme plays a crucial role in the degradation of elastin, a key protein that provides elasticity and resilience to tissues and organs.

Mode of Action

The compound acts as an inhibitor of the elastase enzyme . It interacts with the enzyme, reducing its activity and thus slowing down the degradation of elastin. This results in the preservation of the natural elasticity and firmness of the skin .

Biochemical Pathways

The compound affects the elastin metabolic pathway . By inhibiting the elastase enzyme, it reduces the breakdown of elastin, leading to an increase in the overall levels of this protein in the skin. This has downstream effects on skin health, including improved elasticity and reduced signs of aging .

Pharmacokinetics

These properties suggest that it may have good bioavailability when applied topically, allowing it to effectively interact with its target enzyme in the skin .

Result of Action

The action of this compound leads to a reduction in the signs of skin aging . By inhibiting the elastase enzyme and thus reducing the degradation of elastin, it helps to maintain the skin’s natural elasticity and firmness. This can result in a reduction in wrinkles and sagging, leading to a more youthful appearance .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action of this compound. It’s worth noting that the compound is derived from an elastase enzyme inhibitor, suggesting that it may be stable and effective under a variety of conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the trifluoroacetyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of novel materials and catalysts.

    Biology: Its unique structure makes it a valuable probe for studying biological processes and interactions at the molecular level.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: In industrial applications, the compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2S,4R)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid
  • 5,5-Difluoro-3-(trifluoromethyl)-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl]acetic acid

Uniqueness

Compared to similar compounds, 3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one stands out due to its unique combination of functional groups and tricyclic structure. This combination imparts distinct chemical and physical properties, making it particularly valuable in applications requiring high stability and specific reactivity.

Properties

IUPAC Name

3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)8(15)13-4-3-1-2-16-7(3)6(14)5(4)13/h1-2,4-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTACILGCSSMOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C3C(C2=O)N3C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one
Reactant of Route 2
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one
Reactant of Route 3
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one
Reactant of Route 4
Reactant of Route 4
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one
Reactant of Route 5
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one
Reactant of Route 6
3-(2,2,2-trifluoroacetyl)-7-thia-3-azatricyclo[4.3.0.02,4]nona-1(6),8-dien-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.